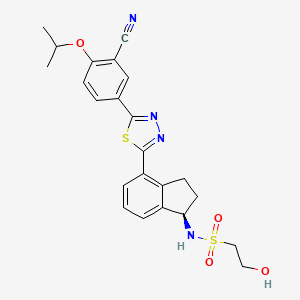
(R)-N-(4-(5-(3-cyano-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1H-inden-1-yl)-2-hydroxyethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RP-1859 is a chemical compound known for its selective stimulation of sphingosine-1-phosphate receptor 1 and sphingosine-1-phosphate receptor 5. It has a molecular formula of C23H24N4O4S2 and a molecular weight of 484.59 g/mol. This compound is primarily used in the treatment of autoimmune diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RP-1859 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: This involves the reaction of 3-cyano-4-propan-2-yloxyphenyl with 1,3,4-thiadiazole-2-yl.
Functional group introduction: The core structure is then reacted with 2,3-dihydro-1H-inden-1-yl and 2-hydroxyethanesulfonamide under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of RP-1859 typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes:
Column preparation: Using a moving piston, the column design facilitates the principle of dynamic axial compression, which is helpful in column packing, unpacking, and maintaining packing pressure.
Loading and elution: The compound is loaded onto the column and eluted using a gradient phase, followed by buffer wash to separate impurities.
Chemical Reactions Analysis
Types of Reactions
RP-1859 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of RP-1859, which can be used for further research and development .
Scientific Research Applications
RP-1859 has a wide range of scientific research applications, including:
Chemistry: Used as a selective stimulator in various chemical reactions.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Used in the treatment of autoimmune diseases due to its selective stimulation of sphingosine-1-phosphate receptors.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
RP-1859 exerts its effects by selectively stimulating sphingosine-1-phosphate receptor 1 and sphingosine-1-phosphate receptor 5. This stimulation leads to the activation of various signaling pathways involved in immune response and cellular processes. The molecular targets include sphingosine-1-phosphate receptors, which play a crucial role in regulating immune cell trafficking and vascular integrity.
Comparison with Similar Compounds
Similar Compounds
Fingolimod: Another sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Siponimod: A selective sphingosine-1-phosphate receptor modulator used for the treatment of relapsing forms of multiple sclerosis.
Uniqueness
RP-1859 is unique due to its high selectivity for sphingosine-1-phosphate receptor 1 and sphingosine-1-phosphate receptor 5, making it particularly effective in the treatment of autoimmune diseases.
Properties
Molecular Formula |
C23H24N4O4S2 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
N-[(1R)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]-2-hydroxyethanesulfonamide |
InChI |
InChI=1S/C23H24N4O4S2/c1-14(2)31-21-9-6-15(12-16(21)13-24)22-25-26-23(32-22)19-5-3-4-18-17(19)7-8-20(18)27-33(29,30)11-10-28/h3-6,9,12,14,20,27-28H,7-8,10-11H2,1-2H3/t20-/m1/s1 |
InChI Key |
OOGFKXCTRSASQJ-HXUWFJFHSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NN=C(S2)C3=C4CC[C@H](C4=CC=C3)NS(=O)(=O)CCO)C#N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NN=C(S2)C3=C4CCC(C4=CC=C3)NS(=O)(=O)CCO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


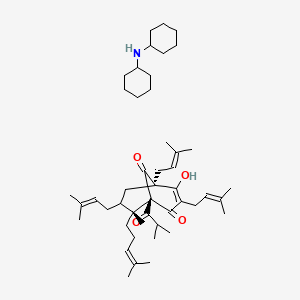
![1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B10862267.png)

![2-[Bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium;dihydrate](/img/structure/B10862281.png)
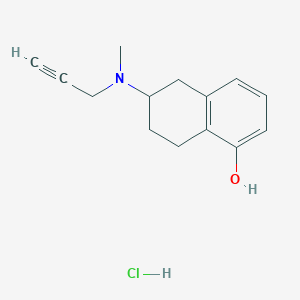
![N-cyclohexylcyclohexanamine;(1R,5R,7R,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B10862292.png)
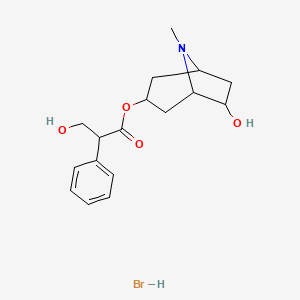
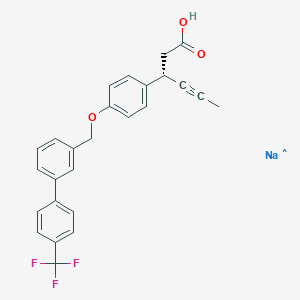

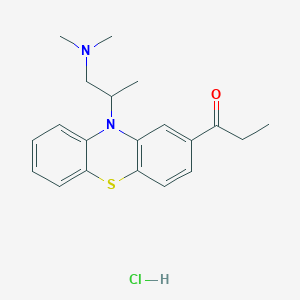
![(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B10862313.png)
![2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]azaniumyl]ethyl]azaniumyl]acetate;gadolinium(3+);hydrate](/img/structure/B10862316.png)
![N-[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide;hydrochloride](/img/structure/B10862330.png)
![3-methyl-6-[2-(6-methylpyridin-2-yl)pyrazol-3-yl]quinazolin-4-one](/img/structure/B10862335.png)
